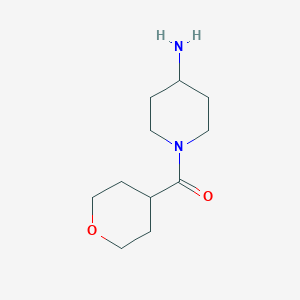

1-(Oxane-4-carbonyl)piperidin-4-amine

Description

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(oxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c12-10-1-5-13(6-2-10)11(14)9-3-7-15-8-4-9/h9-10H,1-8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJDDDSJCOXLDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxane-4-carbonyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of piperidine with oxane-4-carbonyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxane-4-carbonyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: N-oxides.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

1-(Oxane-4-carbonyl)piperidin-4-amine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for drug development, particularly in designing compounds with piperidine moieties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxane-4-carbonyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(Oxane-4-carbonyl)piperidin-4-amine with structurally related piperidin-4-amine derivatives, focusing on molecular properties, synthesis, and biological activities.

Table 1: Structural and Physicochemical Properties

Calculated based on analogous compounds; *Predicted via computational models.

Key Structural and Functional Differences

Substituent Effects on Polarity and Solubility: The oxane-4-carbonyl group introduces an oxygen-rich, rigid ring, likely improving water solubility compared to cyclohexyl or benzyl analogs . 1-(Oxetan-3-yl)piperidin-4-amine oxalate demonstrates how oxygenated substituents (e.g., oxetane) and salt formation enhance solubility, a property inferred for the oxane analog .

Synthetic Routes: Acylation Reactions: Most analogs are synthesized via nucleophilic acyl substitution. For example, 1-(cyclohexylcarbonyl)piperidin-4-amine is prepared using cyclohexanecarbonyl chloride and 4-aminopiperidine under reflux . Microwave-Assisted Synthesis: Compounds like 1-(3-chlorobenzyl)piperidin-4-amine () are synthesized using microwave irradiation, reducing reaction times compared to traditional heating . Salt Formation: The oxalate salt of 1-(Oxetan-3-yl)piperidin-4-amine is formed via acid-base reaction, improving crystallinity and stability .

Pharmacological Activities :

- Antimicrobial and Antifungal Activity : Substituted piperidin-4-amine derivatives (e.g., 1-(4-chlorobenzyl)piperidin-4-amine) exhibit broad-spectrum antimicrobial properties, attributed to interactions with microbial membranes or enzymes .

- CNS Applications : Derivatives like 1-benzylpiperidin-4-amine () are explored for antipsychotic and cognition-enhancing effects due to their ability to cross the blood-brain barrier .

- Enzyme Inhibition : 1-(3-(1H-Indol-2-yl)phenyl)piperidin-4-amine derivatives () inhibit AAA ATPase p97, a target in cancer therapy, highlighting the scaffold’s versatility .

Stability and Reactivity :

- Oxidation Kinetics : 1-[(4-Chlorophenyl)methyl]piperidin-4-amine undergoes permanganate oxidation with a 1:4 stoichiometry, producing chlorobenzene and alanine derivatives. The reaction’s pseudo-first-order kinetics and activation parameters (ΔH‡ = 45 kJ/mol, ΔS‡ = −120 J/K·mol) suggest a complex mechanism involving intermediate formation .

- Electron-Donating vs. Withdrawing Groups : Electron-withdrawing substituents (e.g., Cl in 4-chlorobenzyl) slow oxidation rates compared to electron-donating groups (e.g., methoxy in 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine) .

Table 2: Pharmacological and Kinetic Data

Biological Activity

1-(Oxane-4-carbonyl)piperidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes diverse research findings to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperidine ring substituted with an oxane carbonyl group. This unique configuration allows for various interactions with biological targets. The synthesis typically involves multi-step processes that allow for the functionalization of the piperidine core, leading to derivatives with enhanced biological properties.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

One of the most notable biological activities associated with this compound is its role as an inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is crucial in regulating histone methylation, a key process in gene expression and cancer progression. Compounds structurally related to this compound have demonstrated potent inhibitory effects on LSD1, with inhibition constants (Ki) as low as 29 nM, indicating high selectivity and efficacy against related enzymes.

Table 1: Biological Activity Against LSD1

| Compound | Ki (nM) | Biological Effect |

|---|---|---|

| This compound | 29 | Inhibition of LSD1 |

| Related Compounds | <50 | Increased H3K4 methylation |

This inhibition leads to increased cellular H3K4 methylation, which is associated with the suppression of tumor cell proliferation in leukemia and solid tumors. The specificity of these compounds for LSD1 suggests their potential as targeted therapeutic agents in malignancies characterized by dysregulated histone methylation.

Cytotoxic Effects

Research has indicated that derivatives of this compound exhibit cytotoxic properties against various human tumor cell lines. For instance, studies have shown that these compounds can induce apoptosis and necrosis in cancer cells, highlighting their potential as anticancer agents. The mechanism involves activation of caspases, which are critical mediators in the apoptosis pathway .

Table 2: Cytotoxic Activity Against Tumor Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Molt 4/C8 | <10 | Induction of apoptosis |

| CEM | <15 | Activation of caspases |

| L1210 | <20 | Necrosis observed |

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets such as enzymes or receptors. The oxane carbonyl group acts as an electrophile, enabling covalent bonding with nucleophilic sites on proteins or other biomolecules, thereby inhibiting enzymatic activity or altering receptor functions .

Case Studies

Several case studies have highlighted the efficacy of compounds derived from this compound:

- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant reductions in cell viability and induction of apoptosis after treatment with concentrations below 20 µM .

- In Vivo Studies : Animal models treated with derivatives showed reduced tumor growth rates compared to control groups, supporting the compound's potential for therapeutic use in oncology .

Q & A

Q. What are the standard synthetic routes for preparing 1-(Oxane-4-carbonyl)piperidin-4-amine, and what key reaction conditions must be controlled?

The synthesis typically involves a multi-step process:

- Step 1: React piperidin-4-amine with oxane-4-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

- Step 2: Purify the product using column chromatography or recrystallization. Critical conditions include maintaining anhydrous conditions, controlling temperature (0–5°C during acyl chloride addition), and using aprotic solvents (e.g., dichloromethane) to minimize hydrolysis .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the oxane carbonyl group (δ ~170 ppm for carbonyl carbon) and piperidine ring protons (δ 1.5–3.0 ppm).

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (m/z ~254.37 g/mol).

- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity using silica gel plates .

Q. How does the oxane-4-carbonyl group influence the compound’s solubility and stability?

The oxane ring enhances solubility in polar solvents (e.g., ethanol, DMSO) due to its oxygen heteroatom, while the carbonyl group increases stability against hydrolysis compared to ester derivatives. Stability in aqueous buffers (pH 4–8) is critical for biological assays .

Advanced Research Questions

Q. How can researchers optimize the acylation step in the synthesis to minimize side reactions?

Optimization strategies include:

- Using slow addition of oxane-4-carbonyl chloride to avoid localized overheating.

- Employing scavengers (e.g., molecular sieves) to sequester water.

- Screening bases (e.g., DMAP vs. triethylamine) to enhance reaction efficiency. Kinetic studies under varying temperatures (Arrhenius analysis) can identify optimal conditions .

Q. What mechanistic insights have been gained from DFT studies on oxidation pathways of similar piperidine derivatives?

Density Functional Theory (DFT) analyses reveal that permanganate oxidation proceeds via a cyclic transition state, with Ru(III) catalysts lowering activation energy by 15–20 kJ/mol. The oxane carbonyl group stabilizes intermediates through hydrogen bonding, favoring hydroxylation over ring cleavage .

Q. How can conformational analysis resolve structural ambiguities in this compound?

- Rotational Barriers: Variable-temperature NMR identifies restricted rotation around the amide bond (ΔG‡ ~12 kcal/mol).

- X-ray Crystallography: Resolves chair vs. boat conformations of the piperidine ring and oxane moiety.

- Molecular Dynamics Simulations: Predict dominant conformers in solution, validated by NOESY correlations .

Q. What strategies mitigate competing reactions during nucleophilic substitution at the piperidine nitrogen?

- Protecting Groups: Temporarily block the amine with Boc or Fmoc groups before acylation.

- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysis: Lewis acids (e.g., ZnCl₂) enhance electrophilicity of the carbonyl group .

Q. How do steric and electronic effects of the oxane moiety influence bioactivity in receptor binding assays?

The oxane ring’s electron-rich oxygen increases hydrogen-bonding capacity with target receptors (e.g., serotonin transporters), while its rigidity reduces entropic penalties upon binding. Comparative studies with cyclohexanecarbonyl analogs show a 3-fold higher Ki due to improved fit in hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.